Chlorquinaldol Chlorquinaldol
Brand Name: Vulcanchem
CAS No.: 72-80-0
VCID: VC0000839
InChI: InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
SMILES: CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol

Chlorquinaldol

CAS No.: 72-80-0

VCID: VC0000839

Molecular Formula: C10H7Cl2NO

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Chlorquinaldol - 72-80-0

Description

Chlorquinaldol is an antimicrobial and antiseptic agent, belonging to the halogenated hydroxyquinoline family, with properties akin to clioquinol . Primarily used topically, it addresses infected skin conditions and vaginal infections . It serves as a local treatment for cortico-sensitive dermatosis with superinfection, various forms of eczema, pyodermia, infected wounds, dermatomycosis and pemphigus in newborns . Beyond its use as an anti-infective for skin, gastrointestinal, and vaginal ailments caused by fungi, protozoa, and certain bacteria, Chlorquinaldol also functions as an antiseptic, fungistat, and deodorant . Though not commercially available in the U.S., it sees use in other countries as an amebicide for nonspecific diarrheas and gynecologic infections, often recognized under the trade name Sterosan, with other names including Cynotherax, Gyno-Sterosan, Saprosan, and Steroxin .

Chlorquinaldol has a broad spectrum of antimicrobial activity and is considered suitable for topical applications . It has demonstrated effectiveness against fungal and bacterial species, including Mycobacterium tuberculosis, and has shown antiviral and antiparasitic effects . Studies indicate its efficacy against common skin infection-causing microorganisms like staphylococci and enterococci, even those resistant to fusidic acid and gentamicin . Furthermore, research indicates chlorquinaldol can inhibit the transition of fibroblasts to myofibroblasts, alleviating lung fibrosis in mice .

A similar chemical compound is Clioquinol, also a halogenated hydroxyquinoline, sharing similar properties and applications in treating skin and other infections . Chlorquinaldol was historically used as a topical antiseptic agent for skin infections and is still used in some European countries in combination vaginal tablets with promestriene for treating vaginal infections . Chlorquinaldol has bactericidal effects on both gram-positive and gram-negative bacteria, with a higher effectiveness against gram-positive bacteria, especially staphylococci . The precise mechanism of action for its bactericidal effect is not fully understood, but it is known that 8-hydroxyquinolines can chelate metal ions critical for enzyme cofactors; however, this may not be the primary mechanism .

CAS No. 72-80-0
Product Name Chlorquinaldol
Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
IUPAC Name 5,7-dichloro-2-methylquinolin-8-ol
Standard InChI InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Standard InChIKey GPTXWRGISTZRIO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Canonical SMILES CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Synonyms 5,7 Dichloro 2 methyl 8 quinolinol
5,7-Dichloro-2-methyl-8-quinolinol
Afungil
Chlorchinaldine
Chlorchinaldol
Chloroquinaldol
Chlorquinaldol
Sterosan
Reference Bortolin M, Bidossi A, De Vecchi E, Avveniente M, Drago L: In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid. Front Microbiol. 2017 Jun 8;8:1039. doi: 10.3389/fmicb.2017.01039. eCollection 2017. [PMID:28642751]
Degen PH, Moppert J, Schmid K, Weirich EG: Percutaneous absorption of chlorquinaldol (Sterosan). Dermatologica. 1979;159(3):239-44. [PMID:478062]
Prachayasittikul V, Prachayasittikul S, Ruchirawat S, Prachayasittikul V: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Des Devel Ther. 2013 Oct 4;7:1157-78. doi: 10.2147/DDDT.S49763. eCollection 2013. [PMID:24115839]
Darby CM, Nathan CF: Killing of non-replicating Mycobacterium tuberculosis by 8-hydroxyquinoline. J Antimicrob Chemother. 2010 Jul;65(7):1424-7. doi: 10.1093/jac/dkq145. Epub 2010 Apr 30. [PMID:20435781]
PubChem Compound 6301
Last Modified Sep 13 2023

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